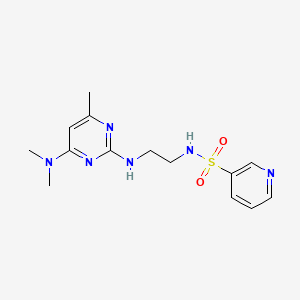

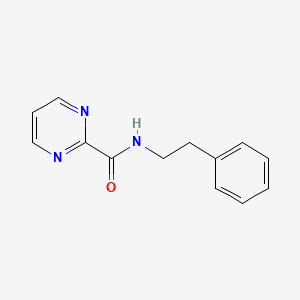

![molecular formula C19H19N3O2 B3019448 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034616-85-6](/img/structure/B3019448.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are similar structures, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学研究应用

Covalent Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has opened up exciting possibilities for cancer treatment. Researchers have utilized this scaffold as a core backbone to develop covalent inhibitors. Specifically, compound I-11 has shown promise as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. The unique role of imidazo[1,2-a]pyridine as a scaffold suitable for covalent anticancer agents underscores its potential in tackling intractable cancers.

Ring-Containing Structures in Organic Synthesis

Imidazo[1,2-a]pyridinone compounds play a crucial role in modern organic synthesis. Their rapid and efficient assembly is essential because they are widespread in biologically active molecules and natural products. Researchers have explored radical cascade sequences for ring-forming transformations, leveraging relay processes mediated by iminyl radicals. These processes allow the construction of N-containing cyclic molecules, making imidazo[1,2-a]pyridinones valuable building blocks .

Inhibition of Enzymes

Derivatives functionalized at the C-3 position of imidazo[1,2-a]pyridine have been investigated for their enzyme inhibition properties. Specifically, these compounds have shown potential as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). Their ability to modulate these enzymes makes them interesting candidates for therapeutic interventions .

Cancer Activities

Researchers have explored the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine. These investigations highlight the compound’s potential in cancer therapy and provide insights into its mechanism of action .

未来方向

The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide” could involve further exploration of its potential medicinal applications, given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry . Additionally, developing new and efficient synthetic methods for these structures is also a meaningful direction .

作用机制

Target of Action

Imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Imidazole derivatives have been shown to interact with various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction .

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been shown to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(14-8-11-24-12-9-14)21-16-6-2-1-5-15(16)17-13-22-10-4-3-7-18(22)20-17/h1-7,10,13-14H,8-9,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXXTPMSDQUDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

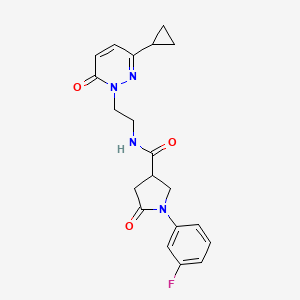

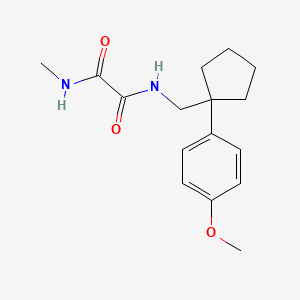

![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)

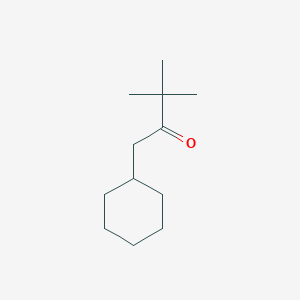

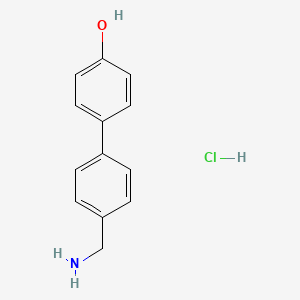

![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

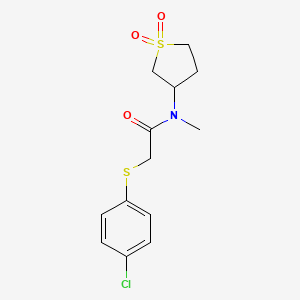

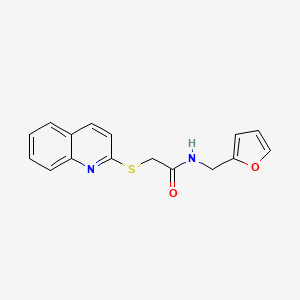

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)